Methyl 6-fluoropyridine-3-carboxylate

Description

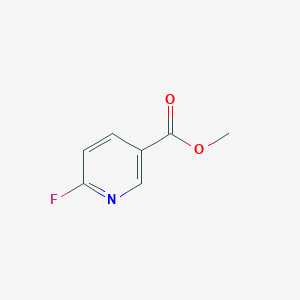

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYBWNNPVXFCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548564 | |

| Record name | Methyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-06-1 | |

| Record name | Methyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 6-fluoropyridine-3-carboxylate, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, provides an experimental protocol for its synthesis, and presents its spectral data for identification and characterization purposes.

Core Chemical Properties

This compound is a solid organic compound at room temperature, appearing as flakes. Its core structure consists of a pyridine ring substituted with a fluorine atom at the 6-position and a methyl carboxylate group at the 3-position.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | |

| CAS Number | 1427-06-1 | |

| Appearance | Flakes | |

| Melting Point | 48-52 °C | |

| Flash Point | 98.9 °C (210.0 °F) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,5-dibromopyridine. The first step involves the formation of the precursor, 6-fluoronicotinic acid, followed by esterification to yield the final product.

Logical Workflow for Synthesis

Caption: Synthesis pathway of this compound.

Step 1: Preparation of 6-Fluoronicotinic Acid

A patented method describes the synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine.[1] This process involves a selective Grignard exchange reaction, followed by reaction with a chloroformate to produce a 6-bromonicotinate intermediate. This intermediate then undergoes a fluorination reaction using tetramethylammonium fluoride, followed by hydrolysis to yield 6-fluoronicotinic acid.[1] While the patent provides the general route, specific experimental details for laboratory-scale synthesis require further adaptation.

Step 2: Esterification of 6-Fluoronicotinic Acid

A detailed experimental protocol for the synthesis of this compound from 6-fluoronicotinic acid is available.[2]

Experimental Protocol:

-

Dissolve 6-fluoronicotinic acid (255 mg, 1.32 mmol) in methanol (5 mL) at room temperature.

-

Add (trimethylsilyl)diazomethane (4.0 mL of a 2 M solution in ether, 8.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure to obtain this compound.

This procedure yields the product which can be used in subsequent steps without further purification.[2]

Spectral Data and Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H) | [2] |

| Mass Spectrometry (ESIMS) | Calculated for [M+H]⁺: 156.0, Found: 156.1 | [2] |

| Infrared (IR) | Characteristic absorptions are expected for C=O (ester), C-F, and aromatic C-H and C=C bonds. The C=O stretch for an aromatic ester typically appears in the range of 1730-1715 cm⁻¹. Aromatic C-H stretching vibrations are observed between 3100-3000 cm⁻¹. | [3][4] |

Reactivity and Potential Applications

Fluorinated pyridine derivatives are of significant interest in drug discovery and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.[5]

Chemical Reactivity

The presence of the electron-withdrawing fluorine atom and the ester group influences the reactivity of the pyridine ring. The molecule is susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the fluorine atom. The ester group can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides.

Biological Activity

While specific biological activity and signaling pathway interactions for this compound are not extensively documented, related fluorinated pyridines have shown potential as antimicrobial and antifungal agents.[6] The introduction of a fluorine atom can significantly alter the biological properties of a molecule, often leading to enhanced efficacy.[5] Further research is warranted to explore the pharmacological profile of this specific compound.

Safety and Handling

This compound is classified as an acute toxicant (oral) and can cause serious eye damage. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard and Precautionary Statements

-

Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

-

Precautionary Codes: P264, P270, P280, P301 + P312, P305 + P351 + P338, P501

This guide provides a foundational understanding of the chemical properties of this compound. For further in-depth research and application development, consulting the primary literature is highly recommended.

References

- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 2. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Methyl 6-fluoro-5-methylpyridine-3-carboxylate | 211122-38-2 [smolecule.com]

An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate (CAS 1427-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate, with CAS number 1427-06-1, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a fluorine atom and a methyl carboxylate group, makes it a valuable synthetic building block. The strategic placement of the fluorine atom can impart unique physicochemical properties to derivative molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in the design of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 1427-06-1 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | White to light yellow solid/flakes |

| Melting Point | 48-52 °C |

| Boiling Point | 210.3±20.0 °C (Predicted) |

| Flash Point | 98.9 °C (210.0 °F) |

| Solubility | Soluble in Methanol |

| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N |

| SMILES | COC(=O)c1ccc(F)nc1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for established methods.

Experimental Protocol 1: Esterification of 6-Fluoronicotinic Acid

A common method for the preparation of this compound is the esterification of 6-fluoronicotinic acid.

Materials:

-

6-Fluoronicotinic acid

-

Methanol

-

(Trimethylsilyl)diazomethane (2M solution in ether)

Procedure:

-

Dissolve 6-fluoronicotinic acid (1.32 mmol) in methanol (5 mL) at room temperature.

-

To this solution, add (trimethylsilyl)diazomethane (4.0 mL, 8.0 mmol, 2M solution in ether).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure to yield this compound. The product can be used in subsequent steps without further purification.

Experimental Protocol 2: From 2,5-Dibromopyridine

A multi-step synthesis starting from 2,5-dibromopyridine has also been reported. This method involves a Grignard reaction followed by fluorination.

Materials:

-

2,5-Dibromopyridine

-

Isopropyl magnesium chloride

-

A suitable catalyst (e.g., cuprous bromide or cuprous iodide)

-

Chloroformate (e.g., methyl chloroformate) or Boc₂O

-

Anhydrous tetramethylammonium fluoride

-

Organic solvents (e.g., tetrahydrofuran, DMF, toluene)

-

Acidic or alkaline solution for hydrolysis

Procedure:

-

Step 1: Formation of 6-Bromonicotinate. In an appropriate organic solvent such as tetrahydrofuran, 2,5-dibromopyridine is reacted with isopropyl magnesium chloride in the presence of a catalyst. This is followed by the addition of a chloroformate or Boc₂O to selectively form the 6-bromonicotinate.

-

Step 2: Fluorination. The resulting 6-bromonicotinate is then subjected to a fluorination reaction with anhydrous tetramethylammonium fluoride in an organic solvent like DMF. The reaction is typically heated to 40-50 °C.

-

Step 3: Hydrolysis. After the fluorination reaction, the solvent is removed under reduced pressure, and the intermediate is hydrolyzed by the dropwise addition of an acidic or alkaline solution to yield 6-fluoronicotinic acid.

-

Step 4: Esterification. The resulting 6-fluoronicotinic acid can then be esterified to this compound using the method described in Protocol 1.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 6-fluoronicotinate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail distinct synthetic strategies, offering step-by-step experimental protocols, quantitative data for reproducibility, and visual representations of the chemical transformations.

Introduction

Methyl 6-fluoronicotinate, also known as Methyl 6-fluoropyridine-3-carboxylate, is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own advantages and challenges. The most common strategies involve direct esterification of 6-fluoronicotinic acid, nucleophilic aromatic substitution on a 6-halonicotinate precursor, or a multi-step synthesis from readily available pyridine derivatives. This guide will focus on the most prevalent and well-documented methods to provide a thorough understanding for researchers in the field.

Pathway 1: Direct Esterification of 6-Fluoronicotinic Acid

This is one of the most straightforward methods for the preparation of Methyl 6-fluoronicotinate, involving the direct conversion of the corresponding carboxylic acid to its methyl ester.

Experimental Protocol

The following protocol is based on the use of (trimethylsilyl)diazomethane as the esterifying agent.[1]

-

Dissolve 6-fluoronicotinic acid (1.0 equivalent) in methanol at room temperature.

-

To this solution, add (trimethylsilyl)diazomethane (2 M solution in ether, approximately 6.0 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After the reaction is complete, concentrate the mixture under reduced pressure to yield Methyl 6-fluoronicotinate.[1]

-

The product can be used in subsequent steps without further purification.[1]

Quantitative Data

| Parameter | Value |

| Starting Material | 6-Fluoronicotinic acid |

| Reagents | Methanol, (trimethylsilyl)diazomethane |

| Molar Ratio (Reagent) | ~6.0 eq. of (trimethylsilyl)diazomethane |

| Reaction Time | 30 minutes |

| Reaction Temperature | Room Temperature |

| Yield | 47% |

| Purification | None required |

Synthesis Pathway Diagram

References

Physical and chemical properties of Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of Methyl 6-fluoropyridine-3-carboxylate, a key building block in medicinal chemistry and organic synthesis. The information is compiled for professionals engaged in research and development who require detailed technical data, including molecular identifiers, physicochemical properties, reactivity profiles, and experimental guidelines.

Core Compound Identifiers

This compound, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative. Its unique electronic properties, conferred by the fluorine atom and the ester group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1427-06-1 | [3][4][5][6] |

| Molecular Formula | C₇H₆FNO₂ | [3][4][5][6] |

| Molecular Weight | 155.13 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester, 6-Fluoropyridine-3-carboxylic acid methyl ester | [6][7] |

| InChI | 1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)c1ccc(F)nc1 | |

| MDL Number | MFCD03095098 | [4] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound exists as solid flakes at room temperature.

| Property | Value | Reference |

| Appearance | Flakes | |

| Melting Point | 48-52 °C | [3] |

| Flash Point | 98.9 °C (210.0 °F) | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available | |

| pKa | Data not readily available | |

| Storage | Store at 2-8°C in a refrigerator. | [6] |

Reactivity and Stability

The reactivity of this compound is dominated by two primary features: the susceptibility of the fluoropyridine ring to nucleophilic aromatic substitution (SNAr) and the reactivity of the methyl ester group.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic attack. The presence of a highly electronegative fluorine atom further activates the ring for SNAr reactions.[8][9] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in this context.[8][9] Therefore, the fluorine atom at the 6-position of this compound can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to generate diverse functionalized pyridine derivatives.

-

Ester Group Reactivity: The methyl ester at the 3-position can undergo standard ester transformations. These include:

-

Hydrolysis: Conversion to the corresponding carboxylic acid (6-fluoropyridine-3-carboxylic acid) under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides, a common transformation in drug development.[9]

-

Reduction: Reduction to the corresponding alcohol (6-fluoropyridin-3-yl)methanol using reducing agents like lithium aluminum hydride.

-

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Spectral Data (Reference)

While specific spectral data for this compound is not available in the cited literature, data for the closely related isomer, Methyl 3-fluoropyridine-4-carboxylate , provides a reliable reference for expected spectral characteristics.[2]

| Technique | Expected Characteristics (based on isomer Methyl 3-fluoropyridine-4-carboxylate) | Reference |

| ¹H-NMR | Signals for the methoxy group protons (-OCH₃) and three aromatic protons. Aromatic signals will exhibit characteristic proton-fluorine coupling constants (³JHF and ⁴JHF). | [2] |

| ¹³C-NMR | Signals for the ester carbonyl carbon, the methoxy carbon, and five aromatic carbons. The carbon directly bonded to fluorine (C-6) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-270 Hz), with smaller two- and three-bond couplings observed for adjacent carbons. | [2] |

| ¹⁹F-NMR | A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent aromatic protons. | [2] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), C-F bond vibrations, and aromatic C-H and C=C/C=N stretches. | [2] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 155). | [2] |

Experimental Protocols

A. Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This protocol describes a plausible method for the synthesis of this compound from its chloro-analogue, Methyl 6-chloropyridine-3-carboxylate, based on established SNAr chemistry.[2][10]

Materials:

-

Methyl 6-chloropyridine-3-carboxylate

-

Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

-

Ethyl Acetate (EtOAc)

-

Pentane or Hexane

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloropyridine-3-carboxylate (1.0 eq) and anhydrous cesium fluoride (3.0-5.0 eq).

-

Solvent Addition: Add anhydrous DMSO via syringe under an inert atmosphere (e.g., Nitrogen). The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Ethyl Acetate/Pentane). The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled water to dissolve the fluoride salts and quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

B. Purification and Characterization

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Characterization:

-

TLC: To confirm purity, run a TLC of the purified fractions against the starting material.

-

NMR Spectroscopy: Dissolve a sample of the pure product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F-NMR spectra to confirm the structure.

-

Mass Spectrometry: Obtain a mass spectrum to verify the molecular weight of the compound.

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemrio.com [chemrio.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Structure Elucidation of Methyl 6-fluoropyridine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate, a fluorinated pyridine derivative, is a compound of increasing interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols necessary for its unambiguous identification and characterization.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: Methyl 6-fluoronicotinate CAS Number: 1427-06-1 Molecular Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.8 | d | ~2.5 | H-2 |

| ~8.4 | dd | ~8.0, 2.5 | H-4 |

| ~7.2 | dd | ~8.0, 1.0 | H-5 |

| ~3.9 | s | - | -OCH₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine results in characteristic C-F coupling constants.

| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |

| ~165 | ~4 | C=O |

| ~163 | (Large, ~240) | C-6 |

| ~148 | (Small) | C-2 |

| ~140 | (Medium) | C-4 |

| ~122 | (Small) | C-3 |

| ~112 | (Medium) | C-5 |

| ~53 | - | -OCH₃ |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| -60 to -70 | m | J(F, H-5), J(F, H-4), J(F, H-2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 124 | [M - OCH₃]⁺ |

| 96 | [M - COOCH₃]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 6-fluoronicotinic acid.

Materials:

-

6-fluoronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure (Fischer Esterification):

-

To a solution of 6-fluoronicotinic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid under cooling.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Caption: A representative workflow for the synthesis and characterization of this compound.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.

FT-IR Sample Preparation and Analysis

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring the mass range is sufficient to observe the molecular ion and key fragments.

Logical Relationships in Structure Elucidation

The process of structure elucidation is a logical workflow where each piece of spectroscopic data provides complementary information, leading to the final, confirmed structure.

Caption: Logical workflow for the structure elucidation of an organic compound.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. By following the detailed experimental protocols and carefully analyzing the resulting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, researchers can confidently confirm the identity and purity of this important synthetic building block. This guide provides the necessary framework for scientists in the field of drug discovery and development to effectively characterize this and similar fluorinated heterocyclic compounds.

Spectroscopic and Synthetic Profile of Methyl 6-fluoropyridine-3-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic methodology for Methyl 6-fluoropyridine-3-carboxylate, a key building block in medicinal chemistry.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a clear reference for its structural characterization.

| ¹H NMR (600 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Proton Assignment & Coupling Constant (J) Hz |

| 8.79 | d, J=2.6 Hz, 1H (H-2) |

| 8.47 | td, J=7.9, 2.6 Hz, 1H (H-4) |

| 7.35 | ddd, J=8.5, 2.6, 0.6 Hz, 1H (H-5) |

| 3.88 | s, 3H (OCH₃) |

| Mass Spectrometry | |

| Ionization Method | m/z |

| Electrospray Ionization (ESI) | 156.1 [M+H]⁺ |

Note: ¹³C NMR and complete IR data were not available in the cited sources. Further experimental work would be required to determine these values.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of 6-fluoronicotinic acid. A typical protocol is as follows:

6-fluoronicotinic acid (1.32 mmol) is dissolved in methanol (5 mL) at room temperature. To this solution, (trimethylsilyl)diazomethane (2 M in ether, 8.0 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes and then concentrated under reduced pressure to yield this compound.[1]

Spectroscopic Analysis

Standard protocols for acquiring NMR and mass spectrometry data are applicable for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded on a 600 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from starting material to the final characterized product.

Caption: Synthetic and analytical workflow diagram.

References

An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom into the pyridine ring can profoundly alter the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its properties, synthesis, safety, and potential applications.

Chemical and Physical Properties

This compound is typically found as flakes or a solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester | [3][4][5][6] |

| CAS Number | 1427-06-1 | [3][4][7][8] |

| Molecular Formula | C₇H₆FNO₂ | [3][7][8] |

| Molecular Weight | 155.13 g/mol | [3][7][8] |

| Melting Point | 48-52 °C | [3] |

| Flash Point | 98.9 °C (210.0 °F) | |

| Appearance | Flakes |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | (600 MHz, DMSO-d₆) δ: 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H) | [5] |

| Mass Spec (ESIMS) | Calculated (M+H)⁺: 156.0, Found: 156.1 | [5] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the esterification of its carboxylic acid precursor, 6-fluoronicotinic acid.

Experimental Protocol: Esterification of 6-Fluoronicotinic Acid[6]

This protocol describes the synthesis via methylation using (trimethylsilyl)diazomethane.

Materials:

-

6-Fluoronicotinic acid (1 equivalent)

-

Methanol (approx. 3.7 M solution)

-

(Trimethylsilyl)diazomethane (2 M solution in ether, 6 equivalents)

Procedure:

-

Dissolve 6-fluoronicotinic acid (e.g., 255 mg, 1.32 mmol) in methanol (5 mL) at room temperature.

-

To the solution, add (trimethylsilyl)diazomethane (4.0 mL of a 2 M ether solution, 8.0 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After 30 minutes, concentrate the reaction mixture under reduced pressure.

-

The resulting crude this compound (e.g., 129 mg, 47% yield) can often be used without further purification.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as hazardous, and the following information should be noted.

| Safety Aspect | Details | Reference |

| Signal Word | Danger | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark) | |

| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | |

| Precautionary Statements | P264, P270, P280, P301 + P312, P305 + P351 + P338, P501 | |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1 | |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves | |

| Storage Class | 11 (Combustible Solids) |

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in the provided results, its structural motifs are prevalent in compounds with significant pharmacological applications. Fluorinated heterocycles are key components in modern drug design.

-

Scaffold for Medicinal Chemistry: Pyridine carboxylates serve as versatile scaffolds. The fluorine substituent can enhance metabolic stability and receptor binding affinity, making this compound a desirable starting material for creating libraries of novel drug candidates.[1][2]

-

Precursor for Biologically Active Molecules: Related structures, such as thieno[3,2-b]pyridine carboxylates, have been investigated for their potential as anti-cancer agents against hepatocellular carcinoma and triple-negative breast cancer.[9][10]

-

Agrochemicals: The properties conferred by fluorination are also advantageous in the development of next-generation pesticides and herbicides.[11]

-

Antitubercular Research: Pyrimidine carboxamide derivatives, a related class of compounds, have been identified as having potential antitubercular activity, suggesting that pyridine-based structures are a promising area for infectious disease research.[12]

The utility of this compound lies in its potential as a foundational element for synthesizing more complex molecules with tailored biological activities. Further research into its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]

- 6. Methyl 6-Fluoronicotinate; this compound; 6-Fluoronicotinic Acid Methyl Ester; 6-Fluoropyridine-3-carboxylic Acid Methyl Ester; this compound | Chemrio [chemrio.com]

- 7. scbt.com [scbt.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-fluoropyridine-3-carboxylate, a key building block in modern medicinal chemistry. This document details its fundamental properties, synthesis protocols, and its application in the development of novel therapeutics, adhering to stringent data presentation and visualization standards for a scientific audience.

Core Compound Properties

This compound, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative recognized for its utility as a synthetic intermediate in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom onto the pyridine ring can significantly modify the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | |

| CAS Number | 1427-06-1 | |

| Appearance | White to off-white flakes/solid | |

| Melting Point | 48-52 °C | |

| Flash Point | 98.9 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the fluorination of a pyridine precursor followed by esterification. Below are detailed experimental protocols for key transformations.

Protocol 1: Synthesis of 6-Fluoronicotinic Acid

This protocol outlines the synthesis of the carboxylic acid precursor to the target compound, adapted from a patented method.[2] The key transformation is a nucleophilic aromatic substitution of a bromo-substituent with fluoride.

Materials:

-

Methyl 6-bromopyridine-3-carboxylate

-

Anhydrous Tetramethylammonium Fluoride

-

Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH) solution (30%)

-

Hydrochloric Acid (HCl) (20%)

Procedure:

-

To a solution of anhydrous tetramethylammonium fluoride in DMF, add Methyl 6-bromopyridine-3-carboxylate (0.20 mol).

-

Heat the reaction mixture to 40-50 °C and stir for 16 hours. Monitor the reaction for the complete consumption of the starting material using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the DMF by vacuum distillation.

-

At 20-30 °C, slowly add 30% sodium hydroxide solution to hydrolyze the ester. Stir the mixture at room temperature for 3 hours, monitoring for complete hydrolysis by HPLC.

-

Adjust the pH of the solution to 3-4 by the dropwise addition of 20% hydrochloric acid, which will precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 6-fluoronicotinic acid.

Protocol 2: Esterification of 6-Fluoronicotinic Acid

This protocol describes the conversion of 6-fluoronicotinic acid to its methyl ester, this compound.

Method A: Using (Trimethylsilyl)diazomethane

This method is efficient for small-scale synthesis.[3]

Materials:

-

6-Fluoronicotinic acid

-

Methanol

-

(Trimethylsilyl)diazomethane solution (2 M in diethyl ether)

Procedure:

-

Dissolve 6-fluoronicotinic acid (1.32 mmol) in methanol (5 mL) at room temperature.

-

Add (trimethylsilyl)diazomethane solution (4.0 mL, 8.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure to yield this compound, which can be used in subsequent steps without further purification.

Method B: Fischer Esterification (General Protocol)

This is a classic and scalable method for esterification.[4]

Materials:

-

6-Fluoronicotinic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

Procedure:

-

Suspend 6-fluoronicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours (reaction time may vary, monitoring by TLC or LC-MS is recommended).

-

After cooling, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Application in Drug Discovery

Fluorinated heterocyclic compounds are of significant interest in drug discovery. The incorporation of fluorine can enhance metabolic stability and receptor binding affinity.[1] this compound serves as a crucial building block for the synthesis of more complex and biologically active molecules.

The following diagrams illustrate the synthesis workflow for this compound and its role as a key intermediate in the development of pharmaceutical compounds.

References

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 3. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyridine ring has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine—high electronegativity, small atomic radius, and the robust carbon-fluorine bond—profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This technical guide delves into the discovery, historical evolution of synthetic methodologies, and key experimental protocols for accessing these indispensable fluorinated pyridine compounds.

Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with challenges. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who utilized the decomposition of 4-pyridyl diazonium fluoride in an aqueous solution of hydrogen fluoride.[1] However, this early method produced the desired compound in "poor and impure" yields.[1] A significant hurdle was the inherent instability of certain isomers; for instance, 4-fluoropyridine is highly susceptible to acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, complicating its isolation.[1] Early synthetic endeavors often relied on hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was a primary method for introducing fluorine onto the pyridine ring.[1][2]

The synthesis of the fully fluorinated analogue, perfluoropyridine (pentafluoropyridine), was first reported in the early 1960s and involved the defluorination of perfluoropiperidine over hot iron or nickel, affording the product in modest yields of 26% and 12%, respectively.[3] A more efficient and commercially viable method was developed in the mid-1960s by Chambers et al. and Banks et al., who heated pentachloropyridine with anhydrous potassium fluoride in an autoclave.[3][4] This halogen exchange (Halex) reaction could achieve yields of up to 83% and remains a gold standard for the commercial synthesis of pentafluoropyridine.[4]

Evolution of Synthetic Methodologies

Over the decades, the synthetic toolbox for accessing fluorinated pyridines has expanded dramatically, offering milder conditions, greater functional group tolerance, and improved regioselectivity.

The Balz-Schiemann Reaction and its Refinements

The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt, has been a long-standing, albeit often low-yielding and hazardous, method for synthesizing fluoropyridines.[1][5] The traditional two-step process involves the preparation and isolation of the dry diazonium salt, followed by its thermal decomposition.[5] More recent advancements have focused on improving the safety and efficiency of this reaction, including the use of ionic liquids as both the solvent and fluoride source, and the development of continuous flow reactor protocols that eliminate the need to isolate the potentially explosive diazonium intermediate.[5][6][7]

Electrophilic Fluorinating Agents: The Rise of N-Fluoropyridinium Salts

A significant breakthrough in fluorination chemistry was the development of stable, electrophilic fluorinating agents. In 1983, 1-fluoro-2-pyridone was synthesized and shown to be an effective fluorinating agent. This was followed by the development of a wide array of N-fluoropyridinium salts with varying reactivity and selectivity, such as those with non-nucleophilic counter-anions like triflate, tetrafluoroborate, and hexafluoroantimonate.[8][9][10] These reagents, including the commercially available Selectfluor®, are generally stable, crystalline solids that are easier and safer to handle than elemental fluorine.[11] They have proven particularly useful for the fluorination of electron-rich pyridines and other organic substrates.[10][11]

Modern Methods: C-H Activation and Pyridine N-Oxide Chemistry

More recently, late-stage functionalization strategies have become a major focus, enabling the introduction of fluorine into complex molecules at a late step in the synthetic sequence. A groundbreaking method developed by Hartwig and co-workers utilizes silver(II) fluoride (AgF₂) for the direct, site-selective C-H fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[11][12] This reaction proceeds under mild conditions, tolerates a broad range of functional groups, and provides rapid access to novel fluorinated analogues for structure-activity relationship studies.[11][12][13]

Another versatile approach involves the use of pyridine N-oxides as precursors. These readily available starting materials can be converted into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions.[14][15] This method is also applicable to the synthesis of radiolabeled [¹⁸F]fluoropyridines for use in positron emission tomography (PET) imaging.[14][16][15] Furthermore, direct nucleophilic fluorination of pyridine N-oxides has been demonstrated for the synthesis of meta-fluorinated pyridines, a substitution pattern that is often challenging to achieve.

Data Presentation

Table 1: Physical and Spectroscopic Data of Selected Fluoropyridine Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) | ¹H NMR (δ, ppm in CDCl₃) |

| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 | 126 | 1.128 | 1.466 | Not readily available |

| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | Not readily available | Not readily available | Not readily available | Not readily available |

| 4-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | 104-105 | Not readily available | Not readily available | 8.62-8.58 (2H), 7.06-7.02 (2H) |

| Pentafluoropyridine | 771-61-9 | C₅F₅N | 169.05 | 83-84 | 1.594 | 1.365 | Not applicable |

| 2-Fluoro-6-phenylpyridine | Not readily available | C₁₁H₈FN | 173.19 | Not readily available | Not readily available | Not readily available | 8.02 (m, 2H), 7.84 (dd, 1H), 7.63 (dd, 1H), 7.47 (m, 3H), 6.87 (dd, 1H) |

Table 2: Yields of Selected Fluorinated Pyridine Syntheses

| Starting Material | Product | Method | Reagents | Yield (%) | Reference |

| 4-Aminopyridine | 4-Fluoropyridine | Balz-Schiemann Reaction | 42% aq. HBF₄, NaNO₂ | 20 | [1] |

| 4-Aminopyridine | 4-Fluoropyridine | Diazotization in HF | HF, NaNO₂ | 80 | [22] |

| Pentachloropyridine | Pentafluoropyridine | Halogen Exchange | Anhydrous KF | 83 | [4] |

| Perfluoropiperidine | Pentafluoropyridine | Defluorination | Iron | 26 | [3] |

| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | C-H Fluorination | AgF₂ | 88 | [11] |

| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | C-H Fluorination | AgF₂ | 98 | [11][13] |

| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | Direct Fluorination of N-Oxide | Not specified | Moderate | [23] |

| Pyridine N-oxide derivative 4 | Trimethylammonium salt 5 | Activation of N-Oxide | Ts₂O, trimethylamine | 69 | [16] |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.

Materials:

-

4-Aminopyridine (14.4 g, 153 mmol)

-

42% aqueous solution of HBF₄

-

Sodium nitrite (12.0 g, 174 mmol)

-

Sodium bicarbonate (30.0 g)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

Procedure:

-

In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.

-

Add 4-aminopyridine and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add sodium nitrite to this suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate in water.

-

Remove the resulting brown, gummy precipitates by decantation and filtration.

-

Extract the filtrate with dichloromethane.

-

Extract the residual suspension containing the brown precipitates separately with dichloromethane.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

After filtering off the sodium sulfate, add well-crushed calcium hydride to the solution and dry overnight.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum transfer to yield pure 4-fluoropyridine.[1]

Caution: This reaction involves potentially explosive diazonium salts and should be performed with appropriate safety precautions. The decomposition of the diazonium salt is exothermic and can lead to a runaway reaction if not properly controlled.[1]

Protocol 2: Synthesis of 2-Fluoro-6-phenylpyridine via C-H Fluorination

Objective: To synthesize 2-fluoro-6-phenylpyridine from 2-phenylpyridine.

Materials:

-

2-Phenylpyridine (6.98 g, 45.0 mmol)

-

Silver(II) fluoride (AgF₂) (19.7 g, 135 mmol)

-

Anhydrous acetonitrile (MeCN) (560 mL)

-

Celite

-

Ethyl acetate

-

Hexanes

Procedure:

-

To an oven-dried 1-L round-bottomed flask, add anhydrous acetonitrile and 2-phenylpyridine.

-

Place the flask in an ambient temperature water bath.

-

Add silver(II) fluoride to the reaction mixture in one portion.

-

Stir the reaction at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-fluoro-6-phenylpyridine.[11][17]

Note: The reaction is sensitive to moisture, but not to oxygen. AgF₂ is a hygroscopic solid that should be handled quickly in the air.[13][24]

Protocol 3: Synthesis of N-Fluoropyridinium Triflates

Objective: To synthesize N-fluoropyridinium triflates.

General Procedure: This procedure represents a general method for preparing substituted N-fluoropyridinium triflates.[25]

-

The synthesis can be achieved through several methods, including:

-

Method A (Stepwise): Fluorination of a pyridine derivative with F₂/N₂ to form a pyridine·F₂ complex, followed by treatment with a non-nucleophilic anion source (e.g., triflic acid or its silyl ester).[26]

-

Method B (One-step): Direct fluorination of a pyridine derivative with F₂/N₂ in the presence of a suitable salt (e.g., sodium triflate) in acetonitrile at low temperature.[26]

-

-

For example, to synthesize N-fluoropyridinium triflate, a solution of pyridine and sodium triflate in acetonitrile is cooled to -40 °C.

-

A mixture of 10% F₂ in N₂ is bubbled through the solution.

-

The reaction mixture is warmed to room temperature and filtered through Celite to remove sodium fluoride.

-

The filtrate is concentrated, and the crude product is washed with dry ethyl acetate.

-

Recrystallization from acetonitrile/diethyl ether affords pure N-fluoropyridinium triflate.[25]

Caution: Reactions involving elemental fluorine are extremely hazardous and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.

Mandatory Visualization

Caption: Workflow for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction.

Caption: General workflow for the direct C-H fluorination of pyridines using AgF₂.

Caption: Logical evolution of synthetic methodologies for fluorinated pyridines.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

- 11. benchchem.com [benchchem.com]

- 12. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 19. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 372-47-4 CAS MSDS (3-Fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. orgsyn.org [orgsyn.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Enhanced Reactivity of the Fluorine Atom in 6-Fluoropyridines: A Technical Guide for Drug Discovery Professionals

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. This technical guide delves into the nuanced reactivity of the fluorine atom in 6-fluoropyridines, a privileged structural motif in a myriad of therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the reactivity of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Activating Power of the Pyridine Nitrogen: An Overview of Reactivity

The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of a highly electronegative fluorine atom further enhances this reactivity, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. This heightened reactivity is a consequence of the inductive electron withdrawal by both the nitrogen and fluorine atoms, which polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

While both the 2- and 6-positions are activated, subtle electronic and steric differences can influence their relative reactivity. The lone pair of electrons on the nitrogen atom can exert a steric shielding effect, which may slightly hinder the approach of a nucleophile to the 2-position compared to the 6-position. However, in many cases, the electronic activation dominates, leading to high reactivity at both positions.

Quantitative Analysis of Reactivity

For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1] This trend is expected to hold for the 6-position as well. The following table summarizes representative data on the reactivity of fluoropyridines with a common nucleophile.

| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) |

| 2-Halopyridine | Sodium Ethoxide | Ethanol | 320 |

| 4-Halopyridine | Piperidine | Ethanol | ~3000 |

Note: Data is compiled from various sources and is intended for comparative purposes. The relative rate for 6-halopyridines is expected to be of a similar magnitude to 2-halopyridines.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 6-fluoropyridines proceeds through a well-established two-step addition-elimination mechanism.

References

A Technical Guide to Methyl 6-fluoropyridine-3-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of complex heterocyclic scaffolds. The presence of the fluorine atom and the ester functionality on the pyridine ring provides a versatile platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, synthesis protocols, and a representative experimental workflow for its application.

Commercial Availability and Suppliers

This compound (CAS Number: 1427-06-1) is readily available from a range of chemical suppliers. Purity levels are typically high, often exceeding 97-98%, ensuring its suitability for demanding research and development applications. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| Sigma-Aldrich | 417434 | 97% | In Stock |

| J&K Scientific | 282910 | 98%[1] | In Stock |

| ChemUniverse | P60689 | 98%[2] | In Stock |

| Biosynth | FM104635 | Not specified[3] | In Stock |

| TCI America | M2724 | >98.0% (GC) | In Stock |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1427-06-1 | Sigma-Aldrich |

| Molecular Formula | C₇H₆FNO₂ | Sigma-Aldrich |

| Molecular Weight | 155.13 g/mol | Sigma-Aldrich |

| Appearance | White to light yellow crystalline powder or flakes | TCI America |

| Melting Point | 48-52 °C | Sigma-Aldrich |

| Purity | ≥97% | Sigma-Aldrich |

| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N | J&K Scientific[1] |

| SMILES | COC(=O)c1ccc(F)nc1 | J&K Scientific[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor, such as a bromo- or nitro-substituted pyridine derivative. The following is a representative experimental protocol adapted from a patented procedure for the synthesis of the parent carboxylic acid.

Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid (Precursor to Methyl Ester)

This protocol is based on the fluorination of 6-bromonicotinate.

Materials:

-

6-bromonicotinate derivative

-

Anhydrous tetramethylammonium fluoride

-

Organic solvent (e.g., DMF)

-

Acidic or alkaline solution for workup

Procedure:

-

To a solution of anhydrous tetramethylammonium fluoride in an organic solvent B (such as DMF), add the 6-bromonicotinate derivative.

-

Heat the reaction mixture to 40-50 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Carefully add an acidic or alkaline solution to the residue to precipitate the 6-fluoronicotinic acid product.

-

Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

-

The resulting 6-fluoronicotinic acid can then be esterified to this compound using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

Diagram 1: Synthesis Pathway of 6-Fluoronicotinic Acid

References

A Technical Guide to the Stability and Storage of Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core stability and recommended storage conditions for Methyl 6-fluoropyridine-3-carboxylate (CAS No: 1427-06-1). The information herein is synthesized from publicly available safety data sheets and general chemical principles applicable to its structural class, providing a robust framework for handling, storing, and assessing the long-term viability of this compound in a research and development setting.

Physicochemical Properties

This compound is a fluorinated pyridine derivative commonly used as a building block in medicinal chemistry and materials science. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1427-06-1 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Flakes or solid | [2] |

| Melting Point | 48-52 °C | [3] |

| Flash Point | 98.9 °C (210.0 °F) | |

| Synonyms | Methyl 6-fluoronicotinate | [1] |

Recommended Storage and Handling

Proper storage is critical to maintain the chemical integrity of this compound. While specific stability data is limited, recommendations from suppliers and general chemical safety guidelines provide a clear path for preserving its quality.

| Condition | Recommendation | Rationale & Source(s) |

| Temperature | 2-8°C (Refrigerator) | Recommended by some suppliers for optimal shelf life.[1] Storing in a "cool place" is a general best practice.[4] |

| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture, which can lead to hydrolysis.[2][4] |

| Environment | Dry and well-ventilated area | Minimizes moisture contact and ensures a safe storage environment.[2][4][5] |

| Light | Protect from light (Amber vial) | While specific photostability data is unavailable, protection from light is a standard precaution for complex organic molecules. |

| Incompatibilities | Avoid strong oxidizing agents, acids, and bases | These substances can accelerate the degradation of the ester and pyridine ring functionalities.[6] |

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices.[5] Use personal protective equipment, including gloves, eye protection, and a dust mask, to avoid contact.[4] Ensure adequate ventilation to prevent inhalation of dust or vapors.[2][4]

Chemical Stability and Potential Degradation

The chemical structure of this compound—a methyl ester of a pyridine carboxylic acid—dictates its primary stability liabilities.

Primary Degradation Pathway: Hydrolysis The most probable degradation pathway under typical storage or experimental conditions is the hydrolysis of the methyl ester group.[7][8] This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions, yielding 6-fluoropyridine-3-carboxylic acid and methanol. Elevated temperatures will also increase the rate of this degradation.[7]

Factors Influencing Compound Stability

Several environmental factors can compromise the stability of the compound. Understanding these factors is key to preventing degradation during storage and handling.

Representative Protocol: Chemical Stability Assessment

While a specific, published stability study for this compound is not available, a standard experimental protocol can be established based on International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[9][10] This provides a framework for researchers to conduct their own stability assessments.

Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions by quantifying the parent compound and identifying major degradation products over time.

Materials & Equipment:

-

This compound (test substance)

-

Reference standards for the parent compound and potential degradant (6-fluoropyridine-3-carboxylic acid)

-

HPLC-grade acetonitrile and water; analytical grade buffers

-

Calibrated HPLC-UV or LC-MS system

-

Calibrated analytical balance and pH meter

Experimental Workflow:

Procedure:

-

Initial Analysis (T=0): Perform a complete analysis of the starting material to establish its initial purity and profile. This includes appearance, HPLC assay, and purity/impurity profile.

-

Sample Preparation: Accurately weigh the substance into multiple vials suitable for the entire study duration. Use vials with inert, tightly sealed caps.

-

Storage: Place the prepared samples into calibrated stability chambers set to the desired conditions.

-

Timepoint Testing: At specified intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 9, 12 months for long-term), remove samples from the chambers.[9]

-

Analysis: Allow samples to equilibrate to room temperature. Prepare solutions for analysis and perform HPLC-UV or LC-MS testing to determine the assay (concentration) of the parent compound and the percentage of any degradation products.

-

Data Evaluation: Compare the results at each timepoint to the initial (T=0) data. A "significant change" is typically defined as a failure to meet the specification, such as a >5% decrease in assay from the initial value. The data is used to establish a retest period or shelf life.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. japsonline.com [japsonline.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

Methodological & Application

Application Notes and Protocols: Methyl 6-fluoropyridine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate is a valuable fluorinated building block for medicinal chemistry. The incorporation of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The fluoropyridine motif is present in numerous bioactive compounds, including kinase inhibitors developed for oncology. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of RAF kinase inhibitors, using the synthesis of a key intermediate for TAK-580 (also known as MLN2480 or BIIB024), a clinical-stage pan-RAF inhibitor, as a representative example.

Application: Synthesis of a Key Intermediate for RAF Kinase Inhibitors

This compound can serve as a versatile starting material for the synthesis of complex substituted pyridines. One important application is in the construction of the core structures of kinase inhibitors. The following sections detail a proposed synthetic route and protocols for the preparation of a key intermediate used in the synthesis of the pan-RAF inhibitor TAK-580.

Proposed Synthetic Pathway

The synthetic strategy involves the conversion of this compound to a key brominated and functionalized pyridine intermediate. This intermediate is a crucial component for the subsequent coupling reactions to build the final inhibitor molecule.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of the key intermediate from this compound.

Step 1: Reduction of this compound to (6-fluoropyridin-3-yl)methanol

Materials:

-

This compound

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Water

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (6-fluoropyridin-3-yl)methanol.

Step 2: Bromination of (6-fluoropyridin-3-yl)methanol to (5-bromo-6-fluoropyridin-3-yl)methanol

Materials:

-

(6-fluoropyridin-3-yl)methanol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask, magnetic stirrer, and standard glassware.

Procedure:

-

Dissolve (6-fluoropyridin-3-yl)methanol in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (5-bromo-6-fluoropyridin-3-yl)methanol.

Step 3: Protection of (5-bromo-6-fluoropyridin-3-yl)methanol

Materials:

-

(5-bromo-6-fluoropyridin-3-yl)methanol

-

Sodium hydride (NaH)

-

4-Methoxybenzyl chloride (PMB-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-